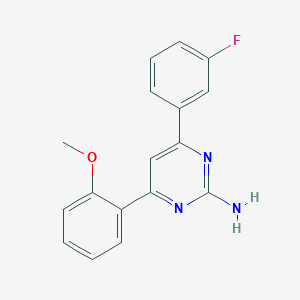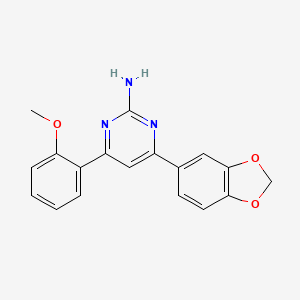
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Fluoro-6-methylpyrimidin-2-amine (FMP2A), is a heterocyclic aromatic compound that has been studied for various applications in the field of organic and medicinal chemistry. FMP2A is a versatile building block for the synthesis of various bioactive molecules and has been used in drug discovery, drug design, and other medicinal chemistry applications. FMP2A has also been used in the development of new pharmaceuticals and agrochemicals.
科学研究应用
FMP2A has been studied for a variety of scientific research applications, including drug design, drug discovery, and drug delivery. It has been used in the development of new pharmaceuticals and agrochemicals. FMP2A has also been used in the synthesis of various bioactive molecules, such as inhibitors of enzymes and receptors, and in the synthesis of new drug candidates. In addition, FMP2A has been used in the development of new materials for drug delivery systems.
作用机制
FMP2A is believed to act as a ligand for various enzymes and receptors. It is thought to bind to these proteins, which then triggers a cascade of biochemical and physiological effects. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMP2A depend on the target protein to which it binds. For example, FMP2A has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By binding to COX-2, FMP2A can inhibit the production of prostaglandins, which can have anti-inflammatory effects. In addition, FMP2A has been found to bind to other proteins involved in the production of hormones and neurotransmitters, such as serotonin and dopamine. By binding to these proteins, FMP2A can modulate their activity, which can have effects on mood and behavior.
实验室实验的优点和局限性
FMP2A is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using FMP2A in laboratory experiments is its low cost and availability. In addition, FMP2A is relatively stable and can be stored for long periods of time. However, there are some limitations to using FMP2A in laboratory experiments. For example, FMP2A is a relatively small molecule and can be easily metabolized by enzymes, which can limit its effectiveness in certain experiments.
未来方向
There are a variety of potential future directions for the use of FMP2A in scientific research. For example, FMP2A could be used in the development of new drugs and agrochemicals, or it could be used to develop new materials for drug delivery systems. In addition, FMP2A could be used to study the effects of ligand binding on the activity of various enzymes and receptors. Finally, FMP2A could be used in the synthesis of new bioactive molecules, such as inhibitors of enzymes and receptors.
合成方法
FMP2A can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Wittig reactions. The most common method of synthesis is the condensation reaction between 4-fluorophenol and 3-methylphenylmagnesium bromide. This reaction produces the desired FMP2A in good yields. Other methods of synthesis include the reaction of 4-fluorophenol with ethyl 3-methylphenylacetate, the reaction of 4-fluorophenol with 3-methylphenylmagnesium bromide, and the reaction of 3-methylphenylmagnesium bromide with 4-fluorobenzaldehyde.
属性
IUPAC Name |
4-(2-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-5-4-6-12(9-11)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXREKDEHSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)



